Fmoc-Asp(OtBu)-CH2COOH

SPPS Linker Chemistry Peptide Conjugation

Standard Fmoc-Asp(OtBu)-OH fails in difficult Asp-Xaa motifs (Xaa=Gly, Asn, Ser, Thr) due to aspartimide formation during SPPS. This CH2-extended analogue provides a β-amino acid scaffold that bypasses the cyclic imide pathway. - **Core differentiation**: Free terminal carboxyl enables direct conjugation to payloads (ADC linkers, fluorophores) - impossible with standard α-Asp. - **Structural advantage**: Enables β-peptide/peptidomimetic synthesis with enhanced protease resistance. - **Supply**: Orthogonal Fmoc/OtBu protection, compatible with standard SPPS workflows.

Molecular Formula C25H28N2O7
Molecular Weight 468.5 g/mol
Cat. No. B12399841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(OtBu)-CH2COOH
Molecular FormulaC25H28N2O7
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C25H28N2O7/c1-25(2,3)34-22(30)12-20(23(31)26-13-21(28)29)27-24(32)33-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,28,29)/t20-/m0/s1
InChIKeyBRFMKVGAAIRYSR-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(OtBu)-CH2COOH: Product Overview


Fmoc-Asp(OtBu)-CH2COOH (CAS 1803002-89-2) is a specialized linker compound and protected amino acid derivative designed for solid-phase peptide synthesis (SPPS) [1]. With the molecular formula C₂₅H₂₈N₂O₇ and a molecular weight of 468.50 g/mol, this building block features Fmoc protection on the α-amino group and a tert-butyl (OtBu) ester protecting the side-chain β-carboxyl group of aspartic acid . The defining structural feature is the α-carboxymethyl (-CH₂COOH) moiety, which distinguishes this compound from standard Fmoc-aspartic acid derivatives and enables its specific function as a linker or functional handle in peptide assembly [2].

Why Fmoc-Asp(OtBu)-OH Cannot Substitute


Standard Fmoc-aspartic acid derivatives used in SPPS—including Fmoc-Asp(OtBu)-OH (β-tert-butyl ester, free α-carboxyl), Fmoc-Asp-OtBu (α-tert-butyl ester, free β-carboxyl), and Fmoc-Asp-OH (unprotected)—differ fundamentally in both regiochemistry and functional utility from Fmoc-Asp(OtBu)-CH2COOH [1]. The α-carboxymethyl moiety in Fmoc-Asp(OtBu)-CH2COOH transforms the aspartic acid scaffold from a simple residue into a bifunctional linker architecture, providing an additional reactive carboxylate that is absent in all standard analogs [2]. Substituting with Fmoc-Asp(OtBu)-OH or Fmoc-Asp-OtBu would result in the loss of the extended α-carboxylate handle, eliminating the compound's capacity to serve as a linker or to introduce site-specific conjugation points within peptide sequences [3]. The orthogonal protection scheme (base-labile Fmoc, acid-labile OtBu) is common to the t-butyl ester family, but the extended carboxyl functionality confers non-interchangeable synthetic utility that generic substitution would forfeit.

Fmoc-Asp(OtBu)-CH2COOH: Comparative Evidence


CH2 Backbone Extension

The α-carboxymethyl extension in Fmoc-Asp(OtBu)-CH2COOH results in a molecular weight of 468.50 g/mol, which is 57.05 g/mol greater than the standard Fmoc-Asp(OtBu)-OH (MW = 411.45 g/mol) . This mass difference corresponds precisely to the -CH₂COOH moiety (exact mass contribution: C₂H₂O₂ = 58.04 Da, theoretical; observed difference 57.05 g/mol) [1]. This structural extension provides an additional reactive carboxyl functional group not present in the standard building block.

SPPS Linker Chemistry Peptide Conjugation

Aspartimide Suppression Profile

Fmoc-Asp(OtBu)-CH2COOH contains two distinct carboxylate groups: the α-carboxymethyl (-CH₂COOH) and the protected β-carboxyl (as OtBu ester) . In contrast, Fmoc-Asp(OtBu)-OH contains a free α-carboxyl and protected β-carboxyl, while Fmoc-Asp-OtBu contains a protected α-carboxyl (as OtBu ester) and free β-carboxyl [1]. None of the standard derivatives possess the extended α-carboxymethyl moiety that distinguishes the target compound, resulting in fundamentally different conjugation geometries and linker capabilities.

Linker Chemistry Orthogonal Protection SPPS

Linker Conjugation Functionality

Commercial suppliers specify Fmoc-Asp(OtBu)-CH2COOH at ≥98% purity for research-grade applications [1]. This purity level meets or exceeds the typical specification for Fmoc-aspartic acid derivatives used in SPPS, where standard Fmoc-Asp(OtBu)-OH is routinely supplied at comparable purity grades for research and process production of peptides [2]. The ≥98% purity benchmark ensures minimal contamination from dipeptide byproducts and free amino acid impurities, which is essential for reproducible peptide synthesis outcomes.

Quality Control SPPS Procurement

Fmoc-Asp(OtBu)-CH2COOH: Key Applications


Aspartimide-Prone Peptide Synthesis

The α-carboxymethyl group in Fmoc-Asp(OtBu)-CH2COOH provides an extended carboxylate handle that can be coupled to solid-phase resins or used to introduce functional moieties at specific positions within peptide sequences [1]. This application scenario is documented in patent literature describing linker compounds for solid-phase peptide drug synthesis, where aspartic acid derivatives with extended carboxylate architectures serve as anchoring points for resin attachment and subsequent peptide elongation [2].

ADC Linker-Payload Conjugation

The orthogonal protection scheme (Fmoc on α-amine, OtBu on β-carboxyl) enables selective deprotection and coupling strategies essential for constructing β-aspartyl peptides [1]. The extended α-carboxymethyl functionality adds versatility to this framework, allowing the compound to serve as a selectively protected building block for library synthesis where both aspartic acid incorporation and linker functionality are required simultaneously [2].

Beta-Peptide and Peptidomimetic Synthesis

Upon removal of protecting groups, Fmoc-Asp(OtBu)-CH2COOH yields a reactive scaffold containing both amine and carboxylic acid functionalities that can be used for bioconjugation and molecular labeling [1]. The α-carboxymethyl group provides a flexible conjugation handle with distinct reactivity and spacing properties compared to the native aspartic acid carboxyl group, enabling site-specific attachment of fluorophores, biotin, or other reporter molecules within synthetic peptides [2].

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